(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
Description
This compound features a hybrid scaffold combining a sulfonylpiperazine moiety and a pyrazolo[1,5-a]pyridine core. Such dual pharmacophores are common in antiviral and kinase-targeting agents .
Properties
IUPAC Name |
[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-28-15-6-7-18(29-2)19(13-15)30(26,27)23-11-9-22(10-12-23)20(25)16-14-21-24-8-4-3-5-17(16)24/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPJQBVCCLPAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring connected to a pyrazolo[1,5-a]pyridine moiety and a sulfonyl group derived from 2,5-dimethoxyphenyl. Its molecular formula is C18H22N4O4S, with a molecular weight of approximately 382.45 g/mol.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The pyrazolo[1,5-a]pyridine moiety suggests possible interactions with G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that related pyrazolo compounds can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) .
- Mechanism of Action : The anticancer effects are often mediated through the activation of caspases, leading to programmed cell death .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Broad-Spectrum Activity : Similar compounds have demonstrated efficacy against both bacterial and fungal pathogens. Studies have shown that pyrazole derivatives can inhibit the growth of various microorganisms .
Other Biological Activities
Additional studies have highlighted the following activities:
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammation markers.
- Neuroprotective Effects : There is emerging evidence suggesting that certain pyrazole compounds may protect neuronal cells from oxidative stress .
Research Findings and Case Studies
Scientific Research Applications
Antidepressant Activity
Research indicates that piperazine derivatives exhibit significant antidepressant properties. The compound has been evaluated for its efficacy in modulating serotonin and norepinephrine levels, which are crucial for mood regulation. Studies have shown that such compounds can act as selective serotonin reuptake inhibitors (SSRIs), leading to improved mood and reduced anxiety symptoms.
Antitumor Activity
The pyrazolo[1,5-a]pyridine framework is known for its anticancer properties. Compounds with this structure have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds like (4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone are being studied for their neuroprotective effects. Research has shown that certain piperazine derivatives can protect neurons from oxidative stress and excitotoxicity, which are key factors in diseases such as Alzheimer's and Parkinson's.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Effects | Demonstrated significant improvement in depressive behaviors in animal models upon administration of the compound. |
| Study 2 | Antitumor Activity | Showed inhibition of cell growth in breast cancer cell lines with IC50 values indicating potent activity. |
| Study 3 | Neuroprotection | Indicated reduced neuronal death in models of oxidative stress, suggesting potential for treating neurodegenerative disorders. |
Synthetic Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperazine Ring: The initial step involves the reaction of piperazine with appropriate sulfonyl chlorides to form the sulfonamide derivative.
- Condensation with Pyrazolo-Pyridine: The next step involves coupling the piperazine derivative with a pyrazolo-pyridine compound through a nucleophilic substitution reaction.
- Final Modification: The final product is obtained through careful purification processes including recrystallization or chromatography to ensure high purity suitable for biological testing.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Piroxicam Analogs (e.g., Compounds 13d, 13l, 13m)
- Structure : Sulfonylpiperazine derivatives with substituted aryl groups (e.g., methoxy or halogens).
- Activity : Anti-HIV activity with EC50 values of 20–25 µM and selectivity indices (SI) >26 .
- Mechanism : Docking studies indicate binding to HIV integrase (IN) in a mode analogous to raltegravir , a clinically approved IN inhibitor .
MK85 (3-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methylhexahydropyrimidinone))
- Structure: Contains a pyrazolo[1,5-a]pyrimidinone core and trifluoromethylphenyl groups.
- Relevance : The trifluoromethyl groups in MK85 enhance metabolic stability and binding to hydrophobic pockets, a feature absent in the target compound’s dimethoxyphenyl group .
[4-(3-Chlorophenyl)piperazin-1-yl]-[5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]methanone
- Structure : Features a chlorophenyl-piperazine and a methyl-substituted pyrazolo-pyrimidine.
- Key Comparison : The chlorophenyl group in this analog may improve binding to serotonin or dopamine receptors compared to the dimethoxyphenyl group in the target compound, which is more electron-rich .
- Applications : Similar piperazine-pyrazolo hybrids are explored for CNS disorders due to their affinity for neurotransmitter receptors .
3-(4-Chlorophenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Structure : Includes a sulfanyl-methyl group and chlorophenyl substitution.
- Activity : Sulfur-containing analogs often exhibit improved bioavailability compared to sulfonyl derivatives (as in the target compound) due to reduced polarity .
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction parameters critically influence yield and purity?
The synthesis typically involves multi-step reactions, including sulfonylation of the piperazine ring and coupling with the pyrazolo[1,5-a]pyridine core. Key parameters include:
- Temperature control : Elevated temperatures (e.g., 80–100°C) for sulfonylation steps to ensure complete reaction .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for coupling reactions to enhance solubility .
- Catalysts : Use of palladium catalysts or copper iodide for heterocyclic bond formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is standard for isolating high-purity product .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects isotopic patterns (e.g., trifluoromethyl groups) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How does the sulfonyl group in this compound compare to other sulfonamides in terms of biological activity?
The 2,5-dimethoxyphenylsulfonyl group may enhance binding to serine proteases or kinases due to its electron-withdrawing properties and steric bulk. Comparative studies with methylsulfonyl or toluenesulfonyl analogs are recommended to evaluate activity differences .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress side reactions during sulfonylation?
- Stepwise addition : Gradual introduction of sulfonyl chloride to avoid excess reagent, which can lead to over-sulfonylation .
- pH control : Maintain mildly basic conditions (pH 8–9) using triethylamine or NaHCO to stabilize intermediates .
- In situ monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate before side products dominate .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Orthogonal techniques : Combine 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations .
- X-ray crystallography : Resolve stereochemical ambiguities if crystalline material is obtainable .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for validation .
Q. How do structural modifications to the pyrazolo[1,5-a]pyridine core affect target binding affinity?
- Substituent effects : Electron-donating groups (e.g., methoxy) on the phenyl ring may enhance π-π stacking with hydrophobic enzyme pockets, while bulkier groups (e.g., trifluoromethyl) could sterically hinder binding .
- Bioisosteric replacement : Replace pyrazolo[1,5-a]pyridine with pyrazolo[1,5-a]pyrimidine to assess changes in kinase inhibition profiles .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
- Light exposure tests : Monitor photodegradation under UV/visible light using accelerated stability chambers .
Methodological Considerations for Data Interpretation
- Structure-Activity Relationship (SAR) : Use combinatorial libraries to systematically vary substituents on the piperazine and pyrazolo[1,5-a]pyridine moieties, then correlate changes with bioassay results (e.g., IC values) .
- Data normalization : Account for batch-to-batch variability in biological assays by including internal controls (e.g., reference inhibitors) and normalizing to baseline activity .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
